molecular formula C12H9Cl2FN2O B14346343 5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile CAS No. 98123-97-8

5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile

Cat. No.: B14346343
CAS No.: 98123-97-8
M. Wt: 287.11 g/mol
InChI Key: PCFPDSYQGPVNQZ-UHFFFAOYSA-N
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Description

5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolidinyl ring, chloromethyl, and fluorobenzonitrile groups, making it a subject of interest for researchers in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chloromethylation of aromatic compounds using chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide in dichloromethane . This reaction is carried out under mild conditions, typically at temperatures between 5-10°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound.

Scientific Research Applications

5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The fluorobenzonitrile moiety may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile is unique due to its combination of a pyrrolidinyl ring, chloromethyl, and fluorobenzonitrile groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

98123-97-8

Molecular Formula

C12H9Cl2FN2O

Molecular Weight

287.11 g/mol

IUPAC Name

5-[3-chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile

InChI

InChI=1S/C12H9Cl2FN2O/c13-4-8-6-17(12(18)11(8)14)9-1-2-10(15)7(3-9)5-16/h1-3,8,11H,4,6H2

InChI Key

PCFPDSYQGPVNQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1C2=CC(=C(C=C2)F)C#N)Cl)CCl

Origin of Product

United States

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